(2R)-2-Methyl-1-(2-phenylprop-1-en-1-yl)pyrrolidine
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Overview
Description
(2R)-2-Methyl-1-(2-phenylprop-1-en-1-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. This particular compound is characterized by the presence of a methyl group at the second position and a phenylprop-1-en-1-yl group at the first position of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-1-(2-phenylprop-1-en-1-yl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of ®-2-methylpyrrolidine with a suitable phenylprop-1-en-1-yl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-1-(2-phenylprop-1-en-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(2R)-2-Methyl-1-(2-phenylprop-1-en-1-yl)pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore the compound’s potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-1-(2-phenylprop-1-en-1-yl)pyrrolidine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Methyl-1-(2-phenylprop-1-en-1-yl)pyrrolidine: The enantiomer of the compound, differing in the configuration at the second position.
2-Methyl-1-(2-phenylprop-1-en-1-yl)pyrrolidine: A compound with the same substituents but lacking stereochemistry.
1-(2-Phenylprop-1-en-1-yl)pyrrolidine: A compound with a similar structure but without the methyl group at the second position.
Uniqueness
(2R)-2-Methyl-1-(2-phenylprop-1-en-1-yl)pyrrolidine is unique due to its specific stereochemistry, which can influence its reactivity, biological activity, and interactions with other molecules
Properties
CAS No. |
61342-02-7 |
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Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
(2R)-2-methyl-1-(2-phenylprop-1-enyl)pyrrolidine |
InChI |
InChI=1S/C14H19N/c1-12(14-8-4-3-5-9-14)11-15-10-6-7-13(15)2/h3-5,8-9,11,13H,6-7,10H2,1-2H3/t13-/m1/s1 |
InChI Key |
OUHDPPFJBYEHFN-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1C=C(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1CCCN1C=C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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